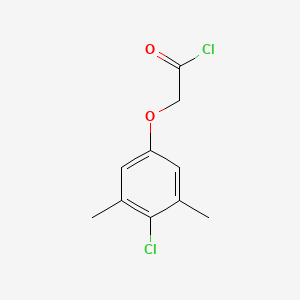

(4-Chloro-3,5-dimethylphenoxy)acetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chloro-3,5-dimethylphenoxy)acetyl chloride is a synthetic organochlorine compound derived from phenoxyacetic acid. The acid form has a molecular formula of C₁₀H₁₁ClO₃, a molecular weight of 214.6 g/mol, and is a crystalline solid with UV/Vis absorption peaks at 230 and 280 nm . It acts as a plant growth regulator, promoting hypocotyl elongation in seedlings . The acetyl chloride derivative is expected to exhibit higher reactivity due to the acyl chloride (–COCl) group, making it a key intermediate in synthesizing amides or esters for agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethylphenoxy)acetyl chloride typically

Biological Activity

(4-Chloro-3,5-dimethylphenoxy)acetyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClO2, with a molecular weight of 233.09 g/mol. The compound features a chloro-substituted phenoxy group and an acetyl chloride moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The chloro and methyl substituents enhance binding affinity and specificity towards target proteins. The acetyl chloride group can participate in acylation reactions, potentially modifying the activity of nucleophilic sites in proteins.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Research has explored the compound's effects on cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in specific cancer cells, highlighting its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in various metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests a role in drug metabolism and detoxification processes.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published by the National Institutes of Health, this compound was tested against various cancer cell lines, including breast and colon cancer. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting moderate potency compared to standard chemotherapeutic agents .

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) 2-(4-Chloro-3,5-dimethylphenoxy)acetic Acid (CAS 19545-95-0)

- Structure: Phenoxyacetic acid backbone with –COOH group.

- Properties: Soluble in organic solvents (e.g., ethanol, DMSO) but poorly soluble in aqueous buffers (0.5 mg/mL in PBS pH 7.2) .

- Applications : Direct use as a growth promoter in plants .

- Key Difference : The carboxylic acid group (–COOH) limits reactivity compared to the acyl chloride, which is more electrophilic and suitable for nucleophilic substitution reactions.

b) 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl Chloride (CAS 1160257-38-4)

- Structure: Propanoyl chloride (–COCH₂Cl) instead of acetyl chloride.

- Properties: Similar chlorinated phenoxy backbone but with an additional methyl group in the acyl chain.

c) N-Derivatives of 4-Chloro-3,5-dimethylphenoxyacetamide

- Examples: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide 2-(4-Chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide

- Structure : Acyl chloride converted to amides (–CONHR).

- Properties : Characterized by X-ray powder diffraction; solid-state stability via N–H⋯O hydrogen bonding .

- Applications: Potential pesticides due to enhanced stability and target specificity .

Substituent Modifications

a) 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine (CAS 218457-66-0)

- Structure: Pyridine ring substituted with the phenoxy group.

- Properties : Molecular formula C₁₃H₁₃ClN₂O; melting point 96–98°C .

- Applications : Likely used in medicinal chemistry due to the aromatic amine group, contrasting with the agrochemical focus of the acetyl chloride .

b) 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine Hydrochloride (CAS 1185297-40-8)

- Structure : Piperidine ring linked via a methylene bridge.

- Properties: Molecular formula C₁₄H₂₁Cl₂NO; hydrochloride salt improves solubility .

- Applications: Potential pharmaceutical applications (e.g., CNS targeting) due to the piperidine moiety .

Research Findings and Mechanistic Insights

- Reactivity : The acyl chloride’s electrophilic nature enables efficient synthesis of amides and esters, critical for developing agrochemicals like the N-derivatives in .

- Biological Activity: Chlorinated phenoxy groups enhance lipid solubility, facilitating membrane penetration in plant tissues . The acetyl chloride’s mechanism may involve interaction with auxin receptors, akin to synthetic auxins like 2,4-D .

- Stability : Amide derivatives exhibit superior stability compared to the parent chloride, as shown by X-ray diffraction data confirming robust hydrogen-bonded networks .

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-3-8(14-5-9(11)13)4-7(2)10(6)12/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIRXCPYYIXJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.